2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
CAS No.: 1207058-04-5
Cat. No.: VC4484983
Molecular Formula: C17H19N5OS
Molecular Weight: 341.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207058-04-5 |
|---|---|
| Molecular Formula | C17H19N5OS |
| Molecular Weight | 341.43 |
| IUPAC Name | 2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C17H19N5OS/c1-10(2)15-13-8-19-22(12-6-4-11(3)5-7-12)16(13)17(21-20-15)24-9-14(18)23/h4-8,10H,9H2,1-3H3,(H2,18,23) |
| Standard InChI Key | IBRYQFBOYSFQFB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N)C(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure combines a pyrazolo[3,4-d]pyridazine core with distinct functional groups:
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Pyrazolo[3,4-d]pyridazine: A bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7, contributing to aromaticity and hydrogen-bonding capabilities .
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4-Isopropyl group: Enhances hydrophobicity and steric bulk, potentially influencing target binding.
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1-(p-Tolyl) substituent: A methyl-substituted phenyl ring that may participate in π-π stacking interactions.
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Thioacetamide linkage: The sulfur atom in the thioether bridge improves metabolic stability compared to oxygen analogs .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉N₅OS | |
| Molecular Weight | 341.43 g/mol | |
| IUPAC Name | 2-[1-(4-Methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N)C(C)C | |
| InChI Key | IBRYQFBOYSFQFB-UHFFFAOYSA-N |
Spectroscopic Characterization
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹), C=O (1660 cm⁻¹), and C-S (680 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step reactions:
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Core Formation: Cyclization of hydrazine derivatives with diketones under acidic conditions to yield the pyrazolo[3,4-d]pyridazine scaffold .
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Substituent Introduction:
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Thioacetamide Linkage: Nucleophilic substitution between a thiol intermediate and chloroacetamide .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | Hydrazine, HCl, 100°C | 65–70 |
| Isopropyl Alkylation | Isopropyl bromide, NaH, DMF | 80 |
| Thioether Formation | Chloroacetamide, K₂CO₃, DMF | 75 |
Industrial Production
Scale-up employs continuous flow reactors to optimize temperature control and reduce byproducts. Purification via column chromatography or crystallization ensures >95% purity .
Physicochemical Properties
Physical Properties
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Solubility: Low aqueous solubility (logP ≈ 3.2); soluble in DMSO and DMF .
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Melting Point: 232–234°C (decomposition observed above 240°C).
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Stability: Stable under inert atmospheres but susceptible to oxidation at the thioether group .
Chemical Reactivity
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Thioether Oxidation: Forms sulfoxide derivatives in the presence of H₂O₂ .
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Acetamide Hydrolysis: Degrades to carboxylic acid under strong acidic/basic conditions .
Biological Activities
Mechanism of Action
The compound likely binds to ATP pockets of kinases via:
Comparative Analysis
Similar Compounds
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4-Isopropyl-1-(2-methoxyphenyl) Analog: Reduced kinase affinity due to methoxy steric effects .
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Pyrazolo[3,4-b]pyridines: Lower metabolic stability compared to pyridazine analogs .
Unique Features
The thioacetamide linkage confers resistance to enzymatic degradation, enhancing in vivo half-life .
Applications and Future Directions
Current Uses
Research Opportunities
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